Product packaging for HMT1 protein(Cat. No.:CAS No. 148769-36-2)

HMT1 protein

Cat. No.: B1174825
CAS No.: 148769-36-2
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Description

The HMT1 protein (UniProt P38074) from Saccharomyces cerevisiae is the predominant type I protein-arginine methyltransferase (PRMT) and ortholog of human PRMT1 . This enzyme catalyzes the transfer of methyl groups from S-adenosylmethionine (AdoMet) to arginine residues on target proteins, primarily generating monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA) modifications . HMT1 is a key regulator of numerous cellular processes through its methylation of heterogeneous nuclear ribonucleoproteins (hnRNPs) and other substrates. Its main research applications and biological significance include the regulation of mRNA processing, as HMT1 facilitates the cotranscriptional recruitment of splicing factors, including the U1 snRNP component Snp1, thereby influencing the efficiency and specificity of pre-mRNA splicing . It is also critical for nucleocytoplasmic transport, where arginine methylation of SR-like proteins such as Npl3 modulates protein-RNA and protein-protein interactions essential for proper mRNA export from the nucleus . Furthermore, HMT1 plays a role in transcriptional regulation by methylating histone H4 on arginine 3 (H4R3me2a), which contributes to the maintenance of active chromatin states and influences transcription . Recent studies also link Hmt1 to noise buffering, helping to reduce cell-to-cell heterogeneity in protein abundance within isogenic yeast populations , and to phosphate homeostasis, with knockout strains showing significant dysregulation of phosphate-associated genes and processes . This recombinant protein is an essential tool for researchers studying post-translational modifications, RNA biology, epigenetics, and the functional conservation of arginine methyltransferases in eukaryotic systems. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

148769-36-2

Molecular Formula

C7H6F2O2

Synonyms

HMT1 protein

Origin of Product

United States

Molecular Biology and Enzymatic Function of Hmt1 Protein

Catalytic Activity and Mechanism

HMT1 functions as an S-adenosyl-L-methionine-dependent protein-arginine N-methyltransferase. uniprot.org It catalyzes the transfer of methyl groups from the co-factor S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within substrate proteins. uniprot.orgportlandpress.compnas.orgpnas.orgbowdoin.edu This enzymatic activity is critical for its diverse biological roles. bowdoin.eduresearchgate.net

Mono- and Asymmetric Dimethylation of Arginine Residues

HMT1 is classified as a type I PRMT, meaning it catalyzes the formation of both ω-NG-monomethylarginine (MMA) and ω-NG,NG-asymmetric dimethylarginine (ADMA) on target arginine residues. researchgate.netuniprot.orgnih.govlife-science-alliance.orgportlandpress.comnih.govyeastgenome.org Studies in S. cerevisiae indicate that HMT1 is responsible for approximately 66% of MMA and 89% of ADMA formation in vivo. researchgate.netnih.gov This dual catalytic activity distinguishes it from type II PRMTs, which produce symmetric dimethylarginine (SDMA), and type III PRMTs, which only produce MMA. nih.gov

Research findings highlight the specific arginine residues methylated by HMT1 on various substrates. For instance, HMT1 methylates arginine residues on RNA-binding proteins like Npl3, Hrp1, and Yra1, facilitating their export from the nucleus. uniprot.orgresearchgate.net It also methylates nucleolar proteins such as GAR1, NOP1, and NSR1. uniprot.org HMT1 has been shown to dimethylate free histone H4 at Arginine 3 (H4R3me2a) in vitro, and its catalytic activity is associated with decreased dimethylated H4R3 levels in silent chromatin regions in vivo. uniprot.orgnih.gov Additionally, HMT1 can mono- and dimethylate ribosomal protein S2 (RPS2) at Arginine 11 and methylate the catalytic subunit of the SWI/SNF chromatin-remodeling complex SNF2. uniprot.org In vitro studies have also demonstrated HMT1's ability to catalyze H3R2me1 and H3R2me2a methylation on histone H3. portlandpress.comnih.gov

S-Adenosyl-L-Methionine (SAM) as a Methyl Donor and Co-factor Dependence

The methyltransferase activity of HMT1 is strictly dependent on the presence of S-adenosyl-L-methionine (SAM). uniprot.orgnih.govpnas.orgpnas.orgbowdoin.eduuniprot.org SAM serves as the universal methyl group donor for all protein methyltransferases, including PRMTs like HMT1. pnas.orgpnas.org The transfer of a methyl group from SAM to the arginine substrate results in the formation of a methylated arginine residue and S-adenosyl-L-homocysteine (SAH) as a byproduct. uniprot.org The N-terminal domain of HMT1 contains conserved methyltransferase motifs (I, post I, II, and III) that are responsible for SAM binding and catalytic activity. portlandpress.com Amino acid substitutions in the putative SAM-binding site of HMT1 have been shown to abolish its catalytic activity in vitro and in vivo. bowdoin.edu

Enzymatic Reaction Stoichiometry and Products

The enzymatic reaction catalyzed by HMT1 involves the transfer of methyl groups from SAM to the guanidino nitrogen of an arginine residue. The stoichiometry of the reaction depends on whether monomethylation or asymmetric dimethylation occurs. The general reactions can be represented as follows:

Monomethylation: L-arginyl-[protein] + S-adenosyl-L-methionine = Nω-methyl-L-arginyl-[protein] + S-adenosyl-L-homocysteine + H+ uniprot.org

Asymmetric Dimethylation: L-arginyl-[protein] + 2 S-adenosyl-L-methionine = Nω,Nω-dimethyl-L-arginyl-[protein] + 2 S-adenosyl-L-homocysteine + 2 H+ uniprot.org

The primary products of HMT1-catalyzed methylation are proteins containing monomethylarginine (MMA) or asymmetric dimethylarginine (ADMA) residues, along with S-adenosyl-L-homocysteine (SAH). uniprot.org

Substrate Recognition and Specificity

HMT1 exhibits specificity in recognizing and methylating arginine residues within its protein substrates. This specificity is often dictated by the sequence context surrounding the target arginine.

Identification of Arginine-Glycine (RG) and Arginine-Glycine-Glycine (RGG) Motifs

HMT1 preferentially methylates arginine residues that are located within specific sequence motifs, most notably arginine-glycine (RG) and arginine-glycine-glycine (RGG) repeats. researchgate.netnih.govlife-science-alliance.orgpnas.orgnih.gov These motifs are commonly found in many of HMT1's known substrates, particularly RNA-binding proteins. researchgate.netbowdoin.edunih.govplos.org The C-terminal domain of HMT1 forms an elongated β-barrel structure that is involved in substrate binding, likely interacting with these motifs. portlandpress.com The presence of these motifs can serve as indicators of potential HMT1 substrates. life-science-alliance.orgpnas.org Studies have shown that multiple RG/RGG motifs within a single protein can be methylated in vivo by HMT1. pnas.org

Research has identified numerous proteins containing RG/RGG motifs as HMT1 substrates or putative substrates. researchgate.netlife-science-alliance.orgpnas.orgnih.govplos.org Examples include mRNA export factors like Npl3 and Yra1, pre-mRNA splicing factors such as Snp1, and nucleolar proteins. uniprot.orgnih.gov

Non-canonical Methylation Sites

While RG and RGG motifs are the preferred recognition sequences for HMT1, the enzyme is not exclusively limited to these contexts. Evidence suggests that HMT1 can also methylate arginine residues in non-canonical sequence environments. researchgate.net For example, in vitro investigation of the protein Pho4p revealed that HMT1 could monomethylate Arginine 241 within an RSS motif, which is distinct from the canonical RGG motif. researchgate.net This indicates that while RG/RGG motifs represent a primary mode of substrate recognition, HMT1 possesses some degree of flexibility in its substrate specificity, allowing for methylation at other sequence contexts under certain conditions or on specific substrates.

HMT1 Protein Structure and Functional Domains

The this compound, like other protein arginine methyltransferases (PRMTs), possesses a conserved catalytic core responsible for its enzymatic activity. Structural studies have revealed distinct functional domains within the this compound. portlandpress.comnih.govgenetics.ac.cn

N-terminal SAM-binding/Catalytic Domain

The N-terminal region of the this compound contains the S-adenosylmethionine (SAM)-binding and catalytic domain. portlandpress.comnih.gov This domain is crucial for binding the methyl donor SAM, a necessary cofactor for the methylation reaction. uniprot.orguu.nlportlandpress.comnih.govgenetics.ac.cnwikipedia.orgpsu.eduuniprot.orgoup.com The binding of SAM within this domain is essential for the enzyme's methyltransferase activity. portlandpress.comnih.govgenetics.ac.cn

C-terminal Substrate-binding Domain

The C-terminal domain of HMT1 is characterized as the substrate-binding domain. portlandpress.comnih.gov This domain is responsible for recognizing and interacting with the target proteins that undergo arginine methylation. portlandpress.com In yeast Hmt1, this domain forms an elongated nine-stranded β-barrel structure. researchgate.netportlandpress.com The main substrate binding site is situated in a cleft formed between the SAM-binding domain and the β-barrel domain. nih.govgenetics.ac.cn

Conserved Methyltransferase Motifs

Within the N-terminal SAM-binding/catalytic domain, HMT1 contains several well-conserved methyltransferase motifs. portlandpress.comoup.com These motifs are critical for SAM binding and the catalytic transfer of the methyl group. portlandpress.comoup.com Specifically, four such motifs, designated I, post I, II, and III, have been identified as being responsible for these functions. portlandpress.com These conserved motifs are characteristic of SAM-dependent methyltransferases. psu.eduoup.com

Table 1: Conserved Methyltransferase Motifs in HMT1

MotifLocationFunctionSource
Motif IN-terminal domainSAM-binding and catalytic activity portlandpress.comoup.com
post IN-terminal domainSAM-binding and catalytic activity portlandpress.com
Motif IIN-terminal domainSAM-binding and catalytic activity portlandpress.com
Motif IIIN-terminal domainSAM-binding and catalytic activity portlandpress.com

Oligomeric States and Their Functional Implications

HMT1 proteins, including yeast Hmt1 and human PRMT1 (a homolog), exist in various oligomeric states, which have significant implications for their enzymatic activity and function. nih.govnih.govfluoroprobe.comscispace.comoup.com

Homodimerization and Oligomerization Requirements for Activity

Homodimerization, the formation of a complex between two identical HMT1 monomers, is considered an absolute requirement for the catalytic activity of PRMTs, including HMT1. nih.govnih.govfluoroprobe.comoup.com The dimeric structure creates a specific architecture where the dimerization arm of one subunit interacts with the opposing subunit. nih.gov Disrupting this dimerization interface can abolish methyltransferase activity. nih.govnih.govportlandpress.com

Beyond dimerization, HMT1 and other PRMTs are capable of forming higher-order homo-oligomeric structures. nih.govoup.com Yeast Hmt1 has been shown to form hexamers, which are trimers of dimers. nih.govnih.govresearchgate.netportlandpress.com Human PRMT1 can exist in various oligomeric forms, including tetramers (dimers of dimers), hexamers, octamers, decamers, and even helical filaments. nih.gov Research indicates that higher-ordered oligomerization can substantially enhance the methyltransferase activity of PRMT1, increasing catalytic turnover and multi-methylation processivity. nih.govoup.com While dimerization is essential, the formation of these larger complexes appears to further regulate and potentially optimize HMT1 activity in the cell. nih.govoup.com

Table 2: Oligomeric States of HMT1 and Related PRMT1

Oligomeric StateObserved InFunctional ImplicationSource
Monomer-Generally inactive nih.govnih.govoup.com
HomodimerYeast Hmt1, Human PRMT1Essential for catalytic activity nih.govnih.govportlandpress.comoup.com
Hexamer (Trimer of dimers)Yeast Hmt1Observed structure, role in activity debated (essential dimerization, hexamerization not always) nih.govnih.govresearchgate.netportlandpress.com
Higher-order Oligomers (Tetramers, Octamers, Decamers, Filaments)Human PRMT1Can enhance methyltransferase activity nih.govoup.com

Cellular Roles and Biological Pathways Regulated by Hmt1 Protein

Regulation of Gene Expression

HMT1 exerts a significant influence on gene expression through its effects on chromatin structure and transcriptional machinery. plos.orgnih.govresearchgate.netbiorxiv.org

Chromatin Remodeling and Epigenetic Regulation

HMT1 is involved in modulating chromatin structure, a key aspect of epigenetic regulation that controls gene accessibility and expression. plos.orgresearchgate.netbiorxiv.orguniprot.orgnih.gov

Histone Methylation (e.g., H4R3me2a, H3R2me2a) and its Impact on Chromatin State

HMT1 is known to methylate histone proteins, contributing to the complex code of histone modifications that dictates chromatin structure and function. Specifically, HMT1 dimethylates free histone H4 at Arginine 4 (H4R3me2a) in Saccharomyces cerevisiae. uniprot.orgmybiosource.com This modification has been linked to the preservation and establishment of silent chromatin domains. uniprot.orgmybiosource.comresearchgate.net While H4R3me2a is associated with active transcription in mammals, its counterpart catalyzed by HMT1 in yeast has been implicated in transcriptional repression, particularly in the formation of silent chromatin at heterochromatin-like loci such as the ribosomal DNA (rDNA) repeat region. nih.gov

Research has also shown that HMT1 can catalyze the asymmetric dimethylation of histone H3 at Arginine 2 (H3R2me2a) in vitro. portlandpress.comresearchgate.netnih.gov The methyltransferase activity of HMT1 on H3R2 requires reciprocal contributions from two HMT1 molecules, suggesting an intermolecular trans-complementary mechanism for substrate methylation by the HMT1 dimer. portlandpress.comnih.gov H3R2me2a is generally considered a repressive mark, with its presence in promoters negatively correlating with gene transcript levels. mdpi.com

Establishment and Maintenance of Silent Chromatin Domains

HMT1 plays a role in the formation and maintenance of silent chromatin domains. uniprot.orgbiorxiv.orguniprot.orgnih.gov In the absence of catalytically active HMT1, yeast cells exhibit increased transcription from silent chromatin regions and increased mitotic recombination within tandem repeats of rDNA. researchgate.net Loss of HMT1's catalytic activity results in decreased occupancy of Sir2 and dimethylated Arg-3 histone H4 (H4R3me2a) across silent chromatin regions. nih.govresearchgate.net These findings suggest a model where protein arginine methylation by HMT1 affects the establishment and maintenance of silent chromatin. researchgate.net

Coordination with Histone Deacetylase Complexes (e.g., Rpd3L)

HMT1 genetically interacts with genes encoding components of the histone deacetylase complex Rpd3L (large) in Saccharomyces cerevisiae. nih.govresearchgate.netnih.govthebiogrid.orgthebiogrid.orgnih.gov This interaction is important for the recruitment of Rpd3, the catalytic subunit of the Rpd3L complex, to the subtelomeric region. nih.govthebiogrid.orgthebiogrid.org In HMT1 loss-of-function mutants, the recruitment of Rpd3 to the telomeric boundary region is increased, indicating that the catalytic activity of HMT1 restricts Rpd3 recruitment to these regions. nih.gov While a double mutant lacking both RPD3 and HMT1 deletions shows increased telomeric silencing and Sir2 occupancy compared to a single HMT1 deletion mutant, the dual mutant behaves similarly to the rpd3-null single mutant regarding silencing, suggesting that RPD3 is epistatic to HMT1. researchgate.netnih.gov

Influence on Histone Acetylation

HMT1's influence on chromatin extends to histone acetylation. In HMT1 loss-of-function mutants, levels of acetylated H4K5, a substrate of Rpd3, are altered at telomeric boundary regions. nih.gov Conversely, the level of acetylated H4K16, a target of the histone deacetylase Sir2, is increased in these regions. nih.gov Furthermore, studies have revealed a functional connection between histone acetylation and methylation, involving enzymes like Gcn5p and HMT1p. nih.gov N-alpha-terminal acetylation of histone H4 (N-acH4) has been identified as a regulator of arginine methylation and chromatin silencing, with lack of the Nat4 acetyltransferase activity leading to increased H4R3me2a deposition and enhanced rDNA silencing. nih.govnih.gov N-acH4 appears to inhibit HMT1 methyltransferase activity towards H4R3 in vitro. nih.govnih.gov

Transcriptional Regulation

Beyond its impact on chromatin structure, HMT1 directly participates in transcriptional regulation. uniprot.orgplos.orgnih.govresearchgate.netbiorxiv.orgnih.govresearchgate.netfrontiersin.orgontosight.ai HMT1-mediated methylation has been shown to influence various cellular pathways, including transcription. plos.orgnih.govresearchgate.netbiorxiv.org HMT1 is recruited during the beginning of the transcriptional elongation process. researchgate.net It regulates transcriptional elongation and termination by methylating proteins such as the heterogeneous nuclear ribonucleoprotein (hnRNP) and mRNA export factor Npl3. mybiosource.comnih.gov Methylation of Npl3 weakens its interaction with Tho2, a component of the TREX (transcription/export) complex important for transcriptional elongation and recruitment of mRNA export factors. uniprot.orgmybiosource.comresearchgate.net

Genome-wide location analysis has revealed that HMT1 binds within or proximal to open reading frames (ORFs), with different occupancy patterns observed across genes with varying transcriptional rates. nih.govresearchgate.net HMT1 occupancy is also found at other genomic features like tRNA and snoRNA genes, suggesting a regulatory role in the biogenesis of non-coding RNAs. nih.govresearchgate.net HMT1 loss-of-function mutants display higher steady-state tRNA abundance relative to wild-type, and HMT1 interacts with the TFIIIB component Bdp1, suggesting a mechanism for HMT1 in modulating RNA Polymerase III transcription to regulate tRNA production. nih.govresearchgate.netlife-science-alliance.org Under optimal growth conditions, HMT1 is required to promote the transcription of tested tRNA genes by methylating Rpc31, a subunit of RNA polymerase III. life-science-alliance.org However, under stress conditions, methylation of Rpc31 by HMT1 promotes robust transcriptional repression of tRNA genes. life-science-alliance.org

HMT1 also methylates the catalytic subunit of the SWI/SNF chromatin-remodeling complex, Snf2. uniprot.orgplos.orgnih.govmybiosource.comthebiogrid.org HMT1-mediated methylation has been shown to enhance the function of the SWI/SNF chromatin remodeler to reduce stochastic noise in gene expression. nih.govbiorxiv.orgplos.org Compromising SWI/SNF complexes results in attenuated transcriptional activation of certain genes. plos.orgplos.org

Transcription Elongation and Termination

HMT1 is involved in regulating transcription elongation and termination, particularly through its interaction with the heterogeneous nuclear ribonucleoprotein (hnRNP) Npl3p. nih.govensembl.orggenecards.orgalliancegenome.org Methylation of Npl3p by HMT1 affects its association with Tho2p, a component of the transcription/export (TREX) complex, which is important for transcriptional elongation and the recruitment of mRNA export factors. nih.govensembl.orggenecards.org Studies have shown that mutants lacking HMT1 methyltransferase activity exhibit reduced recruitment of Npl3p and Tho2p to actively transcribed genes. ensembl.orgalliancegenome.org This leads to a diminished rate of transcription elongation in vivo. ensembl.orgalliancegenome.org Furthermore, the absence of HMT1 results in increased termination events at cryptic terminators. ensembl.orgalliancegenome.org The defects in Npl3p and Tho2p recruitment, as well as in antitermination and elongation observed in hmt1Δ cells, can be mitigated by mutations in the RGG repeats of Npl3p that functionally mimic arginine methylation by HMT1. ensembl.orgalliancegenome.org This indicates that HMT1 promotes elongation and suppresses termination at cryptic terminators by methylating the RGG repeats in Npl3p. ensembl.orgalliancegenome.org HMT1 is recruited to genes cotranscriptionally, specifically during the initiation and early stages of transcriptional elongation. genecards.org

Regulation of RNA Polymerase III Transcription

HMT1 occupies various genomic features beyond open reading frames (ORFs), including tRNA and snoRNA genes, suggesting a regulatory function in the biogenesis of these non-coding RNAs. uniprot.orgnih.gov

HMT1 binding is enriched at regions proximal to tRNA genes. uniprot.orgnih.gov Loss-of-function mutations in HMT1 result in higher steady-state levels of tRNA. uniprot.orgnih.gov Co-immunoprecipitation studies have demonstrated that HMT1 interacts with Bdp1, a component of the transcription factor TFIIIB, proposing a mechanism by which HMT1 modulates RNA Polymerase III (RNA Pol III) transcription to regulate tRNA production. uniprot.orgnih.gov Further research has shown that HMT1 methylates Rpc31, a subunit of RNA Polymerase III. abcam.com This methylation exhibits context-dependent effects on tRNA gene transcription: it positively regulates transcription under optimal growth conditions and promotes robust transcriptional repression during stress. abcam.com

Genome-wide location analysis has revealed that HMT1 occupancy is found at snoRNA genes, thereby implicating a regulatory role in their biogenesis. uniprot.orgnih.gov SnoRNAs are known to be involved in the modification and processing of ribosomal RNAs and are typically transcribed by RNA Polymerase II. The binding of HMT1 to snoRNA genes suggests a direct involvement in their regulatory pathways. uniprot.orgnih.gov

Modulation of tRNA Gene Transcription

RNA Processing and Metabolism

HMT1 is a key player in RNA processing and metabolism, particularly influencing mRNA processing and export. nih.govuniprot.orgabcam.comnih.govgenecards.org

mRNA Export from Nucleus

HMT1 is significantly involved in the process of mRNA export from the nucleus to the cytoplasm nih.govebi.ac.uk. It methylates several shuttling heterogeneous nuclear ribonucleoproteins (hnRNPs) that are critical for mRNA processing and export, including Nab2, Npl3, Hrp1, and Yra1 uniprot.orgnih.govunige.ch. Methylation of these hnRNPs by HMT1 facilitates their efficient transport out of the nucleus uniprot.orgnih.gov. For instance, methylation of Npl3 weakens its interaction with Tho2, a component of the TREX (transcription/export) complex, which is important for transcriptional elongation and the recruitment of mRNA export factors uniprot.orgnih.gov. Loss of HMT1 function can affect the interactions between mRNA-binding proteins and Tho2, and can lead to slowed release of mRNA from transcription sites nih.govresearchgate.net.

Messenger Ribonucleoprotein Particle (mRNP) Biogenesis and Dynamics

The formation and dynamics of messenger ribonucleoprotein particles (mRNPs) are influenced by HMT1-mediated arginine methylation nih.govnih.govresearchgate.net. mRNPs are complexes formed by mRNAs and various RNA-binding proteins throughout the mRNA lifecycle, from transcription to degradation michaelyulab.orgnih.gov. HMT1 methylates many RNA-binding proteins that participate in mRNP biogenesis and function, including components of the spliceosomal complex researchgate.netresearchgate.netmichaelyulab.org. This methylation can modulate protein-protein and RNA-protein interactions within mRNPs, affecting their assembly, composition, and movement plos.orgscispace.com. HMT1 has been shown to promote the proper co-transcriptional recruitment of splicing factors and mRNA-export factors, and its activity is important for the dynamic and coordinated nature of mRNP biogenesis michaelyulab.orgnih.gov.

Translational Regulation

HMT1 also plays a significant role in regulating protein translation, a process central to gene expression plos.orgbiorxiv.org. Its substrates include proteins involved in various aspects of translation, such as ribosome biogenesis and the regulation of translation initiation factors biorxiv.orgnih.gov.

Ribosome Biogenesis

HMT1 is implicated in ribosome biogenesis, the complex process of assembling ribosomal subunits plos.orgstring-db.orgdisprot.orgresearchgate.net. While the precise mechanisms are still being elucidated, HMT1 methylates ribosomal protein S2 (Rps2), a component of the small ribosomal subunit uniprot.orgnih.govplos.orgstring-db.org. Methylation of ribosomal proteins can influence ribosome assembly and function plos.org. Studies have shown a functional connection between HMT1 and ribosomal components in processes like noise buffering plos.org.

Regulation of Translation Initiation Factors (e.g., eIF1A)

HMT1 methylates translation initiation factors, thereby regulating the initiation phase of protein synthesis uniprot.orgmichaelyulab.orgresearchgate.net. A notable substrate is eukaryotic initiation factor 1A (eIF1A) biorxiv.orgnih.govnih.gov. HMT1-mediated methylation of eIF1A occurs on specific arginine residues, including R13, R14, and R62 biorxiv.orgnih.gov. This modification fine-tunes the function of eIF1A in translation initiation nih.govresearchgate.netnih.gov.

Fidelity of Start Codon Recognition

Methylation of eIF1A by HMT1 has a direct impact on the fidelity of start codon recognition during translation initiation uniprot.orgnih.govmichaelyulab.orgresearchgate.netresearchgate.netnih.gov. eIF1A plays a critical role in ensuring that the ribosome initiates translation at the correct start codon (AUG) nih.govresearchgate.netuniprot.org. Studies using methylation-deficient mutants of eIF1A have shown improved fidelity of start codon recognition, suggesting that HMT1-mediated methylation of eIF1A fine-tunes this process nih.govresearchgate.netresearchgate.netnih.govresearchgate.net. This suggests that methylation may influence the conformation of the pre-initiation complex, affecting its ability to discriminate between cognate and near-cognate start codons nih.govresearchgate.net.

Protein Localization and Dynamics

Compound Names and PubChem CIDs

Compound NamePubChem CID
HMT1 protein852322
eIF1A135398633

Data Table: Selected HMT1 Substrates and Associated Processes

Substrate ProteinCellular Process(es) InvolvedImpact of HMT1 MethylationSource(s)
Nab2mRNA processing and export, poly(A) tail length controlFacilitates nuclear export uniprot.orgnih.govunige.ch
Npl3mRNA processing and export, splicing, transcription elongationFacilitates nuclear export, weakens interaction with Tho2 uniprot.orgnih.govunige.ch
Hrp1mRNA processing and export, 3'-end processingFacilitates nuclear export, component of cleavage factor I uniprot.orgnih.govunige.ch
Yra1mRNA processing and exportMethylated by HMT1 uniprot.orgnih.gov
Snp1Pre-mRNA splicing (component of U1 snRNP)Modulates cotranscriptional recruitment of splicing factors uniprot.orgmichaelyulab.org
Rps2Ribosome biogenesis (ribosomal protein S2)Mono- and dimethylated by HMT1 uniprot.orgnih.govstring-db.org
eIF1ATranslation initiation, start codon recognition fidelityFine-tunes fidelity of start codon recognition, occurs on R13, R14, R62 biorxiv.orgnih.govnih.gov
Scd6mRNP component, translational repression, P-body localizationRequired for localization to P-bodies under stress conditions, may negatively regulate function plos.orgnii.ac.jp
Snf2Chromatin remodeling (component of SWI/SNF)Methylated by HMT1 uniprot.orgnih.govplos.org
Gar1Nucleolar protein, ribosome biogenesisMethylated by HMT1 uniprot.orgnih.govstring-db.org
Nop1Nucleolar protein, ribosome biogenesisMethylated by HMT1 uniprot.orgnih.govstring-db.org
Nsr1Nucleolar protein, ribosome biogenesisMethylated by HMT1 uniprot.orgnih.govstring-db.org

Cellular Response and Adaptation

Regulation of Cellular Noise and Phenotypic Heterogeneity

Cell-to-cell heterogeneity within an isogenic population, often referred to as cellular noise, can manifest at the level of individual protein abundance and can offer evolutionary advantages, particularly in fluctuating environments nih.govnih.gov. While the general features of cellular noise are recognized, the precise molecular pathways governing its regulation are still being elucidated nih.govnih.gov. HMT1 has been identified as a general regulator of noise buffering nih.govnih.govbiorxiv.org. Experimental evolution studies in Saccharomyces cerevisiae have revealed a role for Hmt1 in buffering heterogeneity noise nih.gov. The methyltransferase activity of Hmt1 is crucial for this noise regulation nih.govbiorxiv.org. Hmt1 limits protein noise by modulating multiple pathways, and a decrease in Hmt1 levels under stress conditions is associated with an observed increase in the heterogeneity of protein concentration researchgate.net. This increased heterogeneity is thought to promote cellular adaptation in response to stress, thereby enhancing the evolutionary fitness of the organism researchgate.net. Hmt1-mediated noise buffering is conserved in the evolutionarily distant yeast species Schizosaccharomyces pombe, suggesting its broad significance in noise regulation nih.govplos.org.

Hmt1 influences noise buffering primarily through the methylation of downstream targets nih.govbiorxiv.org. Two such targets that can suppress noise have been identified nih.gov. Hmt1 methylates and enhances the function of the SWI/SNF chromatin remodeler and small ribosomal subunits, contributing to the reduction of stochastic noise in gene expression nih.govbiorxiv.orgplos.org. Under normal conditions, high levels of Hmt1 are maintained, leading to homogeneous gene expression in most cells nih.govbiorxiv.orgplos.org. However, environmental stress triggers a downregulation of HMT1 expression, which in turn inhibits the functions of Hmt1 targets nih.govbiorxiv.orgplos.org. This results in noisier expression of Hmt1 gene targets and consequently, heterogeneous cell physiologies among individual cells, a mechanism that enhances the likelihood of population survival nih.govbiorxiv.orgplos.org.

Environmental Sensing and Stress Response Modulation

Hmt1 functions as a mediator in responses to environmental stresses biorxiv.orgplos.orgplos.org. Studies have indicated that HMT1 expression levels fluctuate under different growth conditions, suggesting that cells may utilize an environmental sensor to increase phenotypic heterogeneity when encountering stress biorxiv.orgplos.org. The mRNA levels of HMT1 have been shown to be significantly reduced under various stress conditions, including heat, oxidative stress, high osmolarity, and glucose starvation biorxiv.orgplos.orgplos.org.

Hmt1 acts as an environmental sensor to adjust noise levels in response to environmental cues nih.govnih.govbiorxiv.orgplos.org. Along with other proteins like Hsp90, Hmt1 can work as an environmental sensor to adjust noise levels, acting as a direct link between noise regulation and adaptive benefits biorxiv.orgplos.org. The ability of Hmt1 to modulate cell-to-cell heterogeneity in response to environmental stress is a conserved cell survival strategy biorxiv.orgplos.org.

Involvement in Other Biological Processes

Folic Acid Biosynthetic Process

HMT1 is involved in the folic acid biosynthetic process. uniprot.orgnih.govalliancegenome.orgyeastgenome.org. Folic acid, or vitamin B9, is a crucial nutrient involved in various biological processes, including DNA synthesis, repair, and methylation, as well as amino acid synthesis and metabolism ontosight.ai. The biosynthesis of tetrahydrofolate (THF), the biologically active form of folate, involves multiple steps and enzymes ontosight.ai. Hmt1's specific role within this pathway involves peptidyl-arginine methylation yeastgenome.org.

Phosphate (B84403) Homeostasis

An association between Hmt1p and phosphate homeostasis has been revealed, suggesting a potential regulatory link between S-adenosyl methionine and intracellular phosphate nih.gov. Phosphate homeostasis is vital for cellular function, as inorganic phosphate (Pi) is a key component in many metabolic processes and its concentration must be tightly regulated frontiersin.org. Dysregulation in phosphate homeostasis was observed upon knockout of HMT1 in Saccharomyces cerevisiae nih.gov. Transcriptome analysis of the hmt1Δ mutant revealed downregulation of phosphate-responsive genes, including those encoding acid phosphatases (PHO5, PHO11, PHO12), phosphate transporters (PHO84, PHO89), and the vacuolar transporter chaperone VTC3 nih.gov. Analysis of the hmt1Δ proteome also showed decreased abundance of phosphate-associated proteins, including phosphate transporters nih.gov. These findings suggest a role for Hmt1 in regulating genes and processes associated with phosphate homeostasis nih.gov.

Regulation of Hmt1 Protein Activity and Levels

Post-Translational Modifications of HMT1 Protein

HMT1 undergoes various post-translational modifications that can influence its function, localization, and stability. nih.gov

Reversible Oxidation of Cysteine Residues

Reversible oxidation of cysteine residues is another post-translational modification that can regulate protein function. Studies on PRMT1, the human homolog of Hmt1, have demonstrated that it is susceptible to oxidation. nih.gov, core.ac.uk Oxidation of PRMT1, particularly involving at least two cysteine residues oxidized to sulfenic acid (-SOH), leads to impaired enzymatic activity. nih.gov This inhibition of activity by oxidation can be reversed by reduction. nih.gov These findings in the human homolog suggest that reversible oxidation of cysteine residues may also serve as a regulatory mechanism for HMT1 activity in yeast, although direct evidence for this specific modification on Hmt1 in S. cerevisiae is less extensively documented in the provided results compared to PRMT1. nih.gov, louisville.edu, core.ac.uk

Regulation by Interacting Proteins

HMT1 function is also modulated through interactions with other proteins. These interactions can influence its substrate specificity, enzymatic activity, or localization.

Modulation by Air1 and Air2 Proteins

The RING finger/zinc knuckle proteins Air1 and Air2 (Air1p and Air2p in S. cerevisiae) are known to interact with Hmt1. nih.gov, usu.edu, researchgate.net Air1 and Air2 were initially identified in a screen for factors influencing the modification of heterogeneous nuclear ribonucleoproteins (hnRNPs), which are substrates of Hmt1. nih.gov, yeastgenome.org These proteins associate with the N-terminus of Hmt1. nih.gov

Interaction with Air1 and Air2 can modulate Hmt1's methyltransferase activity. Air1 has been shown to inhibit the Hmt1-mediated methylation of substrates like Npl3 in vitro. nih.gov, usu.edu Overexpression of Air1 has also been observed to repress Hmt1-dependent growth in cells. nih.gov Air2 has also been found to be a novel substrate of Hmt1 itself, with specific methylation sites mapped. researchgate.net The interaction between Npl3 and Air2 was found to be significantly increased in the presence of active Hmt1, suggesting that Hmt1-catalyzed methylation can influence the interaction between its substrate and Air2. researchgate.net Air1 and Air2 are components of the TRAMP complex, which functions in nuclear RNA surveillance. usu.edu, yeastgenome.org Their interaction with Hmt1 may link arginine methylation to RNA processing and surveillance pathways. nih.gov, usu.edu, researchgate.net

Here is a summary of the interaction between Hmt1, Air1, and Air2:

Interacting ProteinInteraction Site on Hmt1Effect on Hmt1 Activity/SubstratesOther Relevant Information
Air1N-terminusInhibits methylation of Npl3RING finger/zinc knuckle protein, TRAMP component
Air2Binds to Hmt1Novel substrate of Hmt1 (2 sites mapped), interaction with Npl3 increased by Hmt1 methylationRING finger/zinc knuckle protein, TRAMP component

Compound Names and PubChem CIDs

Mechanisms Controlling this compound Levels In Vivo

The cellular levels of this compound are subject to intricate regulatory mechanisms in vivo, ensuring appropriate cellular function and responses to environmental cues. These mechanisms encompass transcriptional control, post-transcriptional processes, and post-translational modifications.

Transcriptional regulation plays a significant role in modulating HMT1 abundance. Studies in Saccharomyces cerevisiae have shown that HMT1 gene expression fluctuates under different growth conditions, suggesting its responsiveness to environmental signals plos.orgplos.org. Notably, HMT1 mRNA levels were found to be significantly reduced under various stress conditions, including heat, oxidative stress, high osmolarity, and glucose starvation plos.orgplos.org. This down-regulation of HMT1 expression under stress is proposed to contribute to increased gene expression noise, leading to heterogeneous cell physiologies that can enhance population survival plos.orgplos.orgbiorxiv.org. This indicates that the transcriptional regulation of HMT1 acts as an environmental sensor, adjusting HMT1 levels to influence phenotypic heterogeneity plos.orgplos.orgbiorxiv.org.

While the ubiquitin-proteasome system is a major pathway for intracellular protein degradation thermofisher.comoup.com, and protein degradation is crucial for maintaining cellular homeostasis and responding to stimuli thermofisher.comoup.com, specific detailed mechanisms for the degradation pathways directly controlling this compound levels in vivo are not extensively described in the provided search results. However, the regulation of protein levels often involves a balance between synthesis and degradation.

The median abundance of Hmt1 in Saccharomyces cerevisiae has been reported to be approximately 6151 ± 2648 molecules per cell, with a half-life of around 11.9 hours yeastgenome.org. These figures provide quantitative data on the typical cellular concentration and turnover rate of Hmt1 under standard conditions, offering a baseline for understanding how regulatory mechanisms influence these levels.

The interplay between transcriptional regulation and post-translational modifications like phosphorylation appears to be key in controlling the in vivo levels of this compound, allowing cells to adjust HMT1 abundance in response to environmental changes and cellular needs.

This compound Abundance and Half-life in Saccharomyces cerevisiae

MetricValueSource
Median Abundance6151 ± 2648 molecules/cell yeastgenome.org
Half-life11.9 hours yeastgenome.org

HMT1 mRNA Levels Under Stress Conditions in Saccharomyces cerevisiae

Stress ConditionEffect on HMT1 mRNA LevelsSource
Heat StressSignificantly reduced plos.orgplos.org
Oxidative StressSignificantly reduced plos.orgplos.org
High OsmolaritySignificantly reduced plos.orgplos.org
Glucose StarvationSignificantly reduced plos.orgplos.org

Interactions of Hmt1 Protein

Protein-Protein Interactions

HMT1 engages in numerous protein-protein interactions, acting both as an enzyme modifying substrate proteins and as a component of larger protein complexes. These interactions are critical for the proper localization and function of its substrates and for coordinating various cellular pathways. nih.govasm.orgyeastgenome.orgnih.govoup.comnih.govthebiogrid.org

Modulation of Substrate Protein-Protein Interactions by Methylation

A significant mechanism by which HMT1 influences cellular processes is by altering the interaction dynamics between its substrates and their binding partners through arginine methylation. This post-translational modification can either enhance or diminish protein-protein associations, thereby regulating the assembly and function of protein complexes. asm.orgnih.govembopress.org A well-documented example involves the mRNA-binding protein Npl3. Methylation of Npl3 by HMT1 has been shown to reduce its affinity for Tho2, a subunit of the TREX complex involved in transcription elongation and mRNA export. uniprot.orgoup.comnih.gov This methylation-dependent weakening of the Npl3-Tho2 interaction is crucial for the timely release of processed mRNA from transcription sites and the proper formation of mRNPs. nih.govnih.gov

Experimental evidence, including studies utilizing conditional two-hybrid systems, has demonstrated the specific effects of HMT1-mediated methylation on the interactions between Npl3 and several other proteins, such as Air2, Ded1, Gbp2, Snp1, and Yra1. nih.gov Methylation by HMT1 significantly increased the interaction strength between Npl3 and both Air2 and Ded1. nih.gov While an increase in interaction was also observed between Npl3 and Snp1, it did not reach statistical significance in these studies. nih.gov Conversely, the interactions between Npl3 and Gbp2, and Npl3 and Yra1, were not notably affected by HMT1 activity. nih.gov These findings underscore the specificity with which arginine methylation can modulate protein interaction networks.

Effect of HMT1 Methylation on Npl3 Protein Interactions

Npl3 Interacting PartnerEffect of HMT1 Methylation on InteractionStatistical Significance
Air2IncreasedSignificant
Ded1IncreasedSignificant
Snp1IncreasedNot statistically significant
Gbp2Not significantly alteredNot applicable
Yra1Not significantly alteredNot applicable

Specific Interaction Networks (e.g., Npl3-Tho2, TFIIIB component Bdp1)

HMT1 participates in distinct protein interaction networks that are fundamental to its biological functions. The interaction between Npl3 and Tho2 is a prominent example where HMT1's methyltransferase activity plays a regulatory role. Methylation of Npl3 by HMT1 weakens its association with Tho2, a key event for efficient mRNA export. uniprot.orgnih.govoup.com In the absence of HMT1, the Npl3-Tho2 interaction is enhanced, and this increased association is dependent on the presence of RNA. nih.gov This impaired dissociation is hypothesized to interfere with the proper recruitment of downstream mRNA processing factors and may contribute to the delayed release of transcripts from their sites of synthesis. nih.gov

Another critical interaction network involves HMT1 and Bdp1, a subunit of the transcription factor TFIIIB, which is essential for the transcription of genes by RNA polymerase III (Pol III). life-science-alliance.orgnih.gov A direct physical interaction between HMT1 and Bdp1 has been observed, suggesting a mechanism by which HMT1 is recruited to Pol III-transcribed genes, such as tRNA genes. life-science-alliance.orgresearchgate.net HMT1 is known to methylate Rpc31, a subunit of RNA Pol III. life-science-alliance.org This methylation of Rpc31, potentially facilitated by the HMT1-Bdp1 interaction, has a context-dependent impact on tRNA gene transcription, promoting transcription under optimal growth conditions and contributing to robust repression during stress by enhancing the interaction between Pol III and the repressor protein Maf1. life-science-alliance.org

Genome-wide Identification of Interacting Proteins

Genome-wide approaches have been instrumental in identifying the comprehensive set of proteins that interact with HMT1, either physically or genetically. These studies provide a broader understanding of the cellular pathways influenced by HMT1. Genome-wide location analysis has revealed that HMT1 localizes to specific gene classes during transcription, including both protein-coding genes and non-coding RNA genes like tRNA and snoRNA genes. nih.govresearchgate.netnih.gov Many of these loci are also bound by Tho2 and other factors involved in mRNA processing, supporting a role for HMT1 in coupling transcription and RNA processing. nih.govnih.gov

Proteomic analyses aimed at identifying HMT1's physical interactors have confirmed known substrates and uncovered novel binding partners. For example, Snf2, a component of the SWI/SNF chromatin remodeling complex, has been validated as an HMT1 substrate. uniprot.orgnih.govresearchgate.net Genetic interaction studies, including large-scale synthetic genetic array (SGA) screens, have identified genetic interactions between HMT1 and genes encoding components of complexes such as the Rpd3(L) histone deacetylase complex, indicating a functional relationship in processes like chromatin regulation. nih.govthebiogrid.orgresearchgate.netsemanticscholar.org These genome-wide studies highlight HMT1 as a central hub in a complex protein interaction network influencing various aspects of gene expression and cellular homeostasis. biorxiv.org

Examples of HMT1 Interacting Proteins Identified through Research

Interacting ProteinFunctional ContextType of Interaction (Physical/Genetic)
Npl3mRNA processing and exportPhysical, Substrate
Tho2Transcriptional elongation, mRNA export (TREX complex)Physical, Interaction modulated by HMT1
Bdp1TFIIIB component, Pol III transcriptionPhysical
Rpc31RNA Polymerase III subunitPhysical, Substrate
Snf2SWI/SNF chromatin-remodeling complexPhysical, Substrate
Rpd3(L) componentsHistone deacetylase complexGenetic
Air2Npl3 interacting partnerPhysical, Interaction modulated by HMT1
Ded1Npl3 interacting partnerPhysical, Interaction modulated by HMT1
Snp1Npl3 interacting partner, U1 snRNP proteinPhysical, Substrate, Interaction modulated by HMT1
Yra1mRNA export factorPhysical, Substrate
Hrp1mRNA processing and exportPhysical, Substrate
Nab2hnRNP, mRNA processing and exportPhysical, Substrate
Gar1Nucleolar proteinPhysical, Substrate
Nop1Nucleolar proteinPhysical, Substrate
Nsr1Nucleolar proteinPhysical, Substrate
Rps2Ribosomal protein S2Physical, Substrate
Histone H4Chromatin structurePhysical, Substrate
Histone H3Chromatin structurePhysical, Substrate
Maf1RNA Polymerase III repressorIndirect (interaction with methylated Rpc31)

Protein-Nucleic Acid Interactions

Although HMT1's primary enzymatic activity targets proteins, its function is intimately linked to processes involving nucleic acids. Many of HMT1's substrates are RNA-binding proteins, and their methylation can indirectly affect their interactions with RNA. pnas.orgnih.gov Methylation of these proteins can influence their RNA binding affinity, their localization within the cell, and their roles in RNA processing and transport. For example, methylation of the RNA-binding protein Npl3 affects its nuclear export and intranuclear interactions, which are inherently tied to its association with mRNA as part of mRNPs. nih.govbowdoin.edu

Furthermore, genome-wide location studies have demonstrated that HMT1 is recruited to actively transcribed genes, including both protein-coding and non-coding RNA genes. nih.govresearchgate.netnih.gov This localization suggests that HMT1 associates, directly or indirectly, with DNA or nascent RNA during transcription. Its presence at these sites implies a role in co-transcriptional events, potentially influencing transcription elongation, mRNA processing, or the recruitment of other factors to the nascent transcript. nih.govnih.govnih.gov While direct binding of HMT1 to nucleic acids has not been as extensively characterized as its protein interactions, its genomic localization highlights its functional connection to nucleic acid-centric processes within the nucleus.

Chemical Compounds and PubChem CIDs

HMT1 protein, also known as Protein Arginine N-methyltransferase 1 (PRMT1), is a key enzyme involved in protein arginine methylation. This post-translational modification plays crucial roles in various cellular processes, including gene expression, RNA processing, and signal transduction. HMT1 is the major type I PRMT in Saccharomyces cerevisiae and is the functional homolog of mammalian PRMT1 nih.govnih.gov. PRMT1 catalyzes the formation of monomethyl and asymmetric dimethylarginine residues on its protein substrates cdnsciencepub.com. Understanding the enzymatic activity and identifying the substrates of HMT1/PRMT1 are critical for elucidating its biological functions. Various research methodologies have been developed and applied to study this compound.

Research Methodologies and Approaches for Studying Hmt1 Protein

In Vitro Enzymatic Assays

In vitro enzymatic assays are fundamental tools for measuring the catalytic activity of HMT1 and for screening potential inhibitors. These assays typically involve incubating recombinant HMT1 protein with a suitable substrate and the methyl donor S-adenosyl-L-methionine (SAM) cdnsciencepub.comreactionbiology.comnih.govactivemotif.com. The transfer of a methyl group from SAM to the substrate is then quantified.

Scintillation-Based Assays

Scintillation-based assays, such as the Scintillation Proximity Assay (SPA), are commonly used for measuring PRMT activity in a high-throughput format nih.govnih.gov. In an SPA, a biotinylated peptide substrate is incubated with the enzyme and tritiated SAM ([³H]-SAM) nih.govnih.gov. The methylated, biotinylated peptide is then captured by streptavidin-coated beads containing scintillant nih.govnih.gov. When a methyl group is transferred to the peptide, the tritium (B154650) label is brought into close proximity to the scintillant in the bead, resulting in a detectable light signal (scintillation) nih.govnih.gov. This "mix-and-measure" method eliminates the need for laborious separation steps, making it suitable for high-throughput screening of PRMT inhibitors nih.govnih.gov.

For example, a SPA protocol for PRMT1 involves incubating PRMT1 with a biotinylated histone H4 peptide and [³H]-SAM, followed by the addition of streptavidin-coated SPA beads and detection of the signal using a scintillation counter nih.govnih.gov. This method has been used to determine the IC₅₀ values of PRMT1 inhibitors like S-adenosyl-L-homocysteine (SAH) and Sinefungin reactionbiology.comnih.goveurofinsdiscovery.com.

Data from a PRMT1 SPA assay showing IC₅₀ values for reference compounds:

CompoundIC₅₀ (nM) (FlashPlate Assay) reactionbiology.comIC₅₀ (nM) (LeadHunter Assay) eurofinsdiscovery.com
SAH5,500270
Sinefungin720960
GSK 33687152.3Not specified
Ellagic AcidNot specified236
AMI-1Not specified6000

Autoradiographic Readouts

Autoradiographic readouts are another method used in conjunction with in vitro enzymatic assays to visualize and quantify the methylation of protein substrates. In this approach, a protein substrate is incubated with recombinant HMT1/PRMT1 and [³H]-SAM or [¹⁴C]-SAM cdnsciencepub.comnih.gov. After the methylation reaction, the proteins are separated by gel electrophoresis (e.g., SDS-PAGE). The gel is then dried, and an autoradiographic film or a phosphorimager is used to detect the radioactive signal incorporated into the methylated protein substrate cdnsciencepub.comnih.gov. The intensity of the signal corresponds to the level of methylation. This method is particularly useful for identifying whether a specific protein or peptide is a substrate for HMT1 and for assessing the stoichiometry of methylation.

Substrate Identification and Profiling Techniques

Identifying the full spectrum of HMT1 substrates in a cell is crucial for understanding its diverse biological roles. Various techniques, often involving high-throughput approaches, are employed for this purpose.

Proteome Arrays

Proteome arrays are a powerful tool for the high-throughput identification of protein substrates for methyltransferases like HMT1/PRMT1 reactionbiology.comactivemotif.com. These arrays consist of thousands of different proteins immobilized on a solid surface nih.govresearchgate.net. The array is incubated with recombinant HMT1/PRMT1 and a labeled methyl donor (e.g., [³H]-SAM or a bioorthogonal SAM analogue) nih.govembopress.org. Methylation events on the immobilized proteins can then be detected using methods such as autoradiography (for radioactive labels) or by using antibodies specific for methylated arginine residues nih.govresearchgate.netembopress.org.

Studies using Saccharomyces cerevisiae proteome arrays carrying over 4000 proteins have identified potential Hmt1 substrates. By treating these arrays with recombinant Hmt1, 42 proteins were identified as possible substrates nih.govresearchgate.net. These proteins were predominantly localized to the nucleus or nucleolus and were involved in functions such as RNA processing and ribonucleoprotein complex biogenesis nih.govresearchgate.net.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a central technology for identifying and characterizing protein methylation sites due to its ability to precisely determine the mass of peptides and identify post-translational modifications cdnsciencepub.comreactionbiology.comnih.govactivemotif.comacs.orgontosight.ai. MS-based proteomics allows for the large-scale identification of methylated proteins and the mapping of specific arginine residues that are modified by HMT1/PRMT1.

Various MS-based strategies are used, including shotgun proteomics and affinity purification coupled with MS researchgate.net. These methods often involve digesting protein samples into peptides and then analyzing them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) oncotarget.com. Methylated peptides can be identified based on their mass shifts corresponding to the addition of methyl groups (+14 Da for monomethylation, +28 Da for asymmetric or symmetric dimethylation) biorxiv.org. Enrichment techniques, such as using antibodies specific for methylated arginine or employing bioorthogonal chemistry, are often necessary to isolate methylated peptides due to their typically low abundance in complex biological samples biorxiv.orgnih.gov.

MS-based approaches have been used to identify numerous PRMT1 substrates and map specific methylation sites. For instance, LC-MS/MS analysis identified arginine 887 as a monomethylation site on the protein INCENP, a substrate of PRMT1 oncotarget.com.

Bioorthogonal Methylation Profiling

Bioorthogonal methylation profiling is a powerful chemical biology approach used to identify the in vivo substrates of specific protein methyltransferases like HMT1/PRMT1 cdnsciencepub.comreactionbiology.comnih.gov. This technique typically involves using an engineered methyltransferase that can utilize a synthetic SAM analogue containing a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) nih.govclaredavieslab.org. This analogue is cell-permeable and is incorporated into proteins by the engineered enzyme, but not by native methyltransferases nih.gov. The bioorthogonal tag is then used to selectively label and enrich the methylated proteins or peptides using click chemistry nih.govclaredavieslab.org. These enriched samples are subsequently analyzed by mass spectrometry to identify the modified proteins and methylation sites cdnsciencepub.comreactionbiology.comnih.gov.

Bioorthogonal methylation profiling in Saccharomyces cerevisiae using an engineered Hmt1 and a SAM analogue has allowed for the comprehensive identification of in vivo Hmt1 substrates researchgate.netnih.govnih.gov. This approach identified a significantly higher number of candidate substrates compared to previous antibody-based methods nih.gov. Gene ontology analysis of these identified substrates revealed an enrichment of proteins involved in processes like translation researchgate.netnih.govnih.gov. For example, the translation initiation factor eIF1A was identified as an in vivo Hmt1 substrate and subsequently validated by in vitro methylation assays, with specific methylation sites mapped to R13, R14, and R62 researchgate.netnih.govnih.gov.

Tandem Mass Spectrometry (MS/MS)

Affinity Purification

Affinity purification is a widely used technique to isolate a protein of interest and its interacting partners from complex cellular lysates. This method often involves tagging the protein of interest (e.g., with a TAP tag or a Myc tag) and using an affinity matrix that specifically binds to the tag. nih.govuni-muenchen.de Proteins that copurify with the tagged protein are then identified, frequently by mass spectrometry (Affinity Purification-Mass Spectrometry, AP-MS). nih.govbiorxiv.orgyeastgenome.org Affinity purification has been instrumental in identifying proteins that physically associate with HMT1. nih.govnih.govbiorxiv.org For example, tandem affinity purification coupled with a proteomic strategy identified a significant number of proteins that specifically copurified with HMT1, revealing potential interaction partners and substrates. nih.gov Co-immunoprecipitation studies have also been used to confirm specific physical associations, such as the interaction between HMT1 and the TFIIIB component Bdp1, suggesting a mechanism for HMT1's role in modulating RNA Polymerase III transcription. nih.gov

Genetic and Genomic Approaches

Genetic and genomic approaches provide insights into the biological roles of HMT1, its functional interactions, and its genome-wide binding profile.

Synthetic Genetic Array (SGA) Methodology

Synthetic Genetic Array (SGA) is a high-throughput genetic screening technique in Saccharomyces cerevisiae used to systematically identify genetic interactions between genes. researchgate.netbiorxiv.orgcirm-math.fr This methodology involves crossing a query strain containing a mutation in a gene of interest (e.g., hmt1 null allele) with an array of strains, each carrying a mutation in a different non-essential gene. cirm-math.frnih.gov The resulting double mutants are then assessed for growth defects or other phenotypes, indicating a genetic interaction. cirm-math.fr SGA screens using an hmt1 null allele have revealed genetic interactions between HMT1 and genes encoding components of the histone deacetylase complex Rpd3L, suggesting a role for HMT1 in the formation of yeast silent chromatin through interactions with this complex. nih.govnih.govresearchgate.netresearchgate.net

Mutagenesis Strategies

Common strategies include substituting arginine residues within potential methylation sites on substrates with lysine (B10760008) or alanine (B10760859) to mimic or abolish methylation, respectively. Additionally, mutations within the HMT1 enzyme itself, such as point mutations in the catalytic domain, are created to study the impact on its methyltransferase activity. A notable example is the hmt1-G70D mutation, which affects HMT1 function and has been studied in the context of cellular noise buffering and chromatin remodeling. biorxiv.orgresearchgate.net Studies using arginine-to-alanine substitution mutants in HMT1 substrates, such as eIF1A, have been used to evaluate the role of specific methylation sites in processes like translation fidelity. biorxiv.orgresearchgate.net Mutants lacking HMT1's catalytic activity still display certain phenotypes, highlighting both catalytic-dependent and potentially independent roles for the protein. nih.govnih.gov

Chromatin Immunoprecipitation (ChIP-chip)

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate protein-DNA interactions within the cell. ChIP-chip combines ChIP with microarray technology to identify the genome-wide binding sites of a protein. biorxiv.org In ChIP, proteins are cross-linked to DNA, the chromatin is fragmented, and an antibody specific to the protein of interest (e.g., HMT1) is used to immunoprecipitate the protein-DNA complexes. life-science-alliance.orgnih.gov The associated DNA is then purified and hybridized to a microarray representing the entire genome. nih.govbiorxiv.org ChIP-chip analysis has been performed to determine the comprehensive genome-wide binding profile for HMT1 in S. cerevisiae. nih.govresearchgate.net These studies have revealed that HMT1 binds to numerous genomic features, including within or proximal to open reading frames (ORFs), as well as at non-coding RNA genes like tRNA and snoRNA genes, suggesting novel regulatory roles. nih.gov Directed ChIP followed by quantitative PCR (ChIP-qPCR) is often used to validate the binding sites identified by ChIP-chip. life-science-alliance.orgnih.govoup.com ChIP analysis has shown that HMT1 associates with tRNA genes in vivo and that this association can be affected by stress conditions. life-science-alliance.org

Compound and Protein Identifiers

NameIdentifier TypeIdentifier
This compoundUniProt AccessionP38074
3-MethylhistidinePubChem CID64969
Citramalic acidPubChem CID1081

Note: PubChem primarily catalogs chemical compounds. For proteins, identifiers from protein databases like UniProt are typically used to denote the protein sequence and associated information.

Gene Deletion and Hypomorphic Mutants

Gene deletion and the creation of hypomorphic mutants are fundamental genetic approaches used to investigate the in vivo function of this compound. By eliminating or reducing the expression or activity of HMT1, researchers can observe the resulting phenotypic consequences and infer the protein's roles in cellular pathways. For instance, studies in Saccharomyces cerevisiae have utilized hmt1 deletion mutants (hmt1Δ) to examine the effects of HMT1 absence on processes like tRNA abundance and gene expression noise buffering. nih.govnih.gov RNA hybridization analysis of hmt1 loss-of-function mutants showed higher steady-state tRNA abundance compared to wild-type cells. nih.govresearchgate.net Furthermore, hmt1 deletion or hypomorphic mutants have been generated for representative HMT1 substrates like Npl3, Rps2, Sbp1, and Snf2 to investigate their impact on noise levels in various pathways. nih.govbiorxiv.orgresearchgate.net A specific hypomorphic mutant, hmt1-G70D, which impairs methyltransferase activity, exhibited a similar increase in noise levels as HMT1-deletion cells. biorxiv.orgplos.org

Protein Interaction Studies

Understanding the protein-protein interactions of HMT1 is crucial for elucidating its cellular functions and identifying its substrates. Various techniques are employed to map the HMT1 interactome.

Co-immunoprecipitation

Co-immunoprecipitation (Co-IP) is a widely used technique to confirm physical associations between proteins. This method involves using an antibody specific to one protein (the bait) to pull it down from a cell lysate, and then checking if another protein (the prey) is also present in the precipitated complex. Co-IP studies have demonstrated that HMT1 interacts with components of the TFIIIB complex, such as Bdp1, suggesting a role for HMT1 in modulating RNA Polymerase III transcription and tRNA production. nih.govresearchgate.netlife-science-alliance.org Co-immunoprecipitation experiments have also shown interactions between HMT1 and subunits of the Ccr4-Not complex, such as Caf1, Ccr4, and Not5, and these interactions can be dependent on HMT1 methyltransferase activity. plos.org Additionally, Co-IP has been used to show the interaction between HMT1 and Scd6, which was found to be RNA-independent. plos.org Proteomic profiling combined with reverse co-immunoprecipitation has identified and confirmed physical associations between HMT1 and proteins like Bre5, Mtr4, Snf2, Sum1, and Ssd1. researchgate.netnih.gov

Yeast Two-Hybrid Systems

Yeast two-hybrid (Y2H) systems are powerful genetic tools for identifying protein-protein interactions in vivo. These systems typically involve fusing the proteins of interest to separate domains of a transcription factor, such that interaction between the fusion proteins reconstitutes the transcription factor and activates a reporter gene.

Conditional Two-Hybrid (C2H) System

The Conditional Two-Hybrid (C2H) system is a variation of the traditional Y2H specifically designed to study protein-protein interactions that are modulated by post-translational modifications (PTMs), such as methylation. nih.govnih.govresearchgate.net This system allows for the co-expression of bait and prey proteins along with a modifying enzyme, such as a methyltransferase like HMT1. nih.govnih.govresearchgate.netresearchgate.net Changes in protein interaction due to methylation can be measured by monitoring the expression level of a reporter gene. nih.govresearchgate.net The C2H system, based on the bacterial adenylate cyclase (BACTH) system, has been used to explore the effect of arginine methylation by HMT1 on interactions within the Saccharomyces cerevisiae arginine methylproteome network. nih.govresearchgate.netresearchgate.net For example, the C2H system was used to study the dimerization of the yeast protein Npl3, which was found to be increased when methylated by HMT1. nih.govresearchgate.net It has also been used to validate interactions between the yeast hub protein Npl3 and other proteins like Air2, Ded1, Gbp2, Snp1, and Yra1 in the presence and absence of active HMT1. nih.govresearchgate.netresearchgate.net

Mating-Based Split-Ubiquitin System (mbSUS)

The Mating-Based Split-Ubiquitin System (mbSUS) is a variant of the split-ubiquitin Y2H system that is particularly suitable for detecting interactions between membrane-associated and full-length proteins. plos.orgnih.govplantae.orgiaanalysis.com This system utilizes the reconstitution of functional ubiquitin upon interaction of the bait and prey proteins, leading to the cleavage and release of a transcription factor that activates reporter genes. plantae.orgiaanalysis.com mbSUS has been employed to study the oligomeric status and interactions of membrane proteins, including the C. elegans half-molecule ABC transporter HMT-1. plos.orgnih.govdoaj.org Studies using mbSUS have provided evidence that C. elegans HMT-1 can homodimerize, and this oligomerization is important for its function in cadmium tolerance. plos.orgnih.gov

Molecular and Cell Biology Techniques

Beyond specific interaction studies, a variety of standard molecular and cell biology techniques are applied to study this compound. These include techniques for gene cloning, protein expression and purification, Western blotting for protein detection and modification analysis (e.g., using anti-methylated arginine antibodies), RNA analysis (e.g., RNA hybridization), chromatin immunoprecipitation (ChIP) to study protein-DNA interactions, and microscopy to examine protein localization. nih.govnih.govnih.govbiorxiv.orgplos.orglife-science-alliance.orgplos.orgportlandpress.com In vitro methylation assays using purified recombinant this compound are used to confirm direct substrate methylation and investigate the enzyme's activity and requirements. portlandpress.comnih.govpsu.edu Structural studies, such as those involving mutations in conserved motifs or regions, combined with activity assays, help to understand the molecular basis of HMT1 function. plos.orgportlandpress.com

Western Blot Analysis and Immunoblotting

Western blot analysis, also known as immunoblotting, is a widely used technique to detect and quantify specific proteins in a sample. This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein, HMT1.

Studies on this compound have frequently utilized Western blot analysis to assess its expression levels in different cellular conditions or mutant strains. For instance, Western blot analysis has been used to confirm the induction of HMT1p expression following galactose induction in Saccharomyces cerevisiae. nih.gov This technique also allows for the verification of the expression and stability of fusion proteins involving HMT1, such as GST-HMT1 enzyme or HMT1::GFP. nih.govplos.org Immunoblotting of subcellular fractions has indicated that the native HMT1 polypeptide is associated with the vacuolar membrane in Schizosaccharomyces pombe. nih.govresearchgate.net Furthermore, Western blot analysis with antibodies against methylated histone H3R2 has been employed to examine the methyltransferase activity of purified or mutant HMT1 proteins using recombinant histone H3 as a substrate. portlandpress.com Immunoblotting has also been used to assess the co-immunoprecipitation of HMT1 with interacting proteins, such as subunits of the Ccr4-Not complex or HMT-1 itself in C. elegans. plos.orgplos.orgfrontiersin.orgresearchgate.net Antibodies specific to PRMT2/HMT1 have been used in Western blots to detect its expression in various cell and tissue lysates, including HeLa cells, pig brain, mouse brain, and rat brain. antibodies.com

Detailed findings from Western blot and immunoblotting analyses include:

Increased Hmt1p levels (at least 20-fold) observed following galactose induction, without a phenotypically detectable impact on cell growth under the tested conditions. nih.gov

Verification of the expression and stability of GST-Hmt1 and fusion proteins using anti-GST or anti-Express antibodies. nih.gov

Confirmation of the association of native HMT1 polypeptide with the vacuolar membrane in Schizosaccharomyces pombe through immunoblot analysis of subcellular fractions. nih.govresearchgate.net

Detection of methyltransferase activity of Hmt1 and its mutants by Western blot using antibodies against specific methylated arginine residues on histone H3. portlandpress.com

Assessment of the interaction between Hmt1 and Ccr4-Not subunits or HMT-1 itself via co-immunoprecipitation followed by immunoblotting. plos.orgplos.orgfrontiersin.orgresearchgate.net

RNA Hybridization Analysis

RNA hybridization analysis is a technique used to detect and quantify specific RNA molecules within a sample. This method involves the use of labeled probes that are complementary to the target RNA sequence, allowing for their detection through hybridization.

In the context of studying this compound, RNA hybridization analysis has been employed to investigate the impact of HMT1 on RNA levels, particularly non-coding RNAs like tRNAs and mRNAs. RNA hybridization analysis has shown that Saccharomyces cerevisiae Hmt1 loss-of-function mutants display higher steady-state tRNA abundance relative to the wild-type. nih.govlife-science-alliance.org This suggests a regulatory role for Hmt1 in the biogenesis of non-coding RNAs. nih.gov Further RNA hybridization data hinted that a substrate of Hmt1 may be crucial for RNA Polymerase III transcription, which is involved in tRNA synthesis. life-science-alliance.org Studies using RNA in situ hybridization analysis have demonstrated that the loss of Hmt1 results in slowed release of HSP104 mRNA from the sites of transcription. nih.govwikigenes.org

Detailed findings from RNA hybridization analysis include:

Increased steady-state levels of pre- and mature tRNA observed in Hmt1 loss-of-function mutants compared to wild-type cells. nih.gov

Consistent decrease in the levels of pre-tRNAs in an Rpc31R5,9A mutant, suggesting Hmt1 promotes transcription of tested tRNA genes under optimal conditions by methylating Rpc31. life-science-alliance.org

Slowed release of HSP104 mRNA from transcription sites upon loss of Hmt1, as shown by RNA in situ hybridization. nih.govwikigenes.org

Gene Ontology (GO) Enrichment Analysis

Gene Ontology (GO) enrichment analysis is a computational method used to identify biological processes, cellular components, or molecular functions that are statistically over-represented in a set of genes. This analysis helps in understanding the functional context of a group of genes, such as those bound by a specific protein like HMT1 or those that genetically interact with it.

GO enrichment analysis has been applied to sets of genes identified as being bound by Hmt1 or those showing synthetic dosage lethality (SDL) interactions with HMT1. For instance, GO enrichment analysis of ORFs bound by Hmt1 in Saccharomyces cerevisiae revealed enrichment for genes involved in translation (such as translational elongation, ribosomal protein genes, cytosolic ribosome) and in rRNA maturation pathways. nih.govresearchgate.net GO enrichment analysis of SDL interactions with wild-type Hmt1-HZ identified significantly enriched biological process terms, including cytosolic transport, metabolism, and RNA processing, which are processes already associated with Hmt1 or its human ortholog PRMT1. researchgate.net GO analysis of identified Hmt1 in vivo substrates has shown the highest enrichment in gene expression, RNA metabolic process, and RNA binding categories. biorxiv.org GO terms for the Δhmt1 SGA interaction data set have revealed enrichment for components of the Rpd3(L) complex. researchgate.net

Detailed findings from GO enrichment analysis include:

Enrichment of Hmt1-bound ORFs in processes related to translation and rRNA maturation pathways. nih.govresearchgate.net

Identification of significantly enriched GO biological process terms, such as cytosolic transport, metabolism, and RNA processing, among genes showing SDL interactions with Hmt1. researchgate.net

Highest enrichment of Hmt1 in vivo substrates in gene expression, RNA metabolic process, and RNA binding categories. biorxiv.org

Enrichment for components of the Rpd3(L) complex in the Δhmt1 SGA interaction data set. researchgate.net

Below is a table summarizing some enriched GO terms associated with HMT1 based on the search results:

GO AspectEnriched TermsOrganismSource
Biological ProcessTranslation, rRNA maturation, Cytosolic transport, Metabolism, RNA processingS. cerevisiaeHmt1 binding sites, SDL interactions
Biological ProcessGene expression, RNA metabolic process, RNA bindingS. cerevisiaeHmt1 in vivo substrates
Cellular ComponentCytosolic ribosomeS. cerevisiaeHmt1 binding sites
Cellular ComponentRpd3(L) complex componentsS. cerevisiaeΔhmt1 SGA interaction data set

In Vivo Functional Assays

In vivo functional assays are experimental approaches conducted within living organisms to study the biological function of a protein. These assays can involve genetic manipulation, phenotypic analysis, and monitoring cellular processes in the presence or absence of the protein of interest or with specific mutations.

In vivo functional assays have been crucial for understanding the roles of this compound in various cellular processes. An in vivo assay was developed to identify proteins methylated by the Hmt1 arginine methyltransferase in Saccharomyces cerevisiae, based on the use of a radiolabeled methyl donor. nih.govnih.gov This assay identified 11 distinct proteins as substrates for Hmt1 methyltransferase, including Gar1p, Nop1p, and Nsr1p. nih.govnih.gov Functional GFP fusion proteins have been used in vivo to monitor the cellular localization of HMT1 substrates. nih.govnih.gov In vivo assays in C. elegans have been used to examine the functional significance of the N-terminal extension of HMT-1, showing it is essential for oligomerization and cadmium detoxification function. plos.orgdoaj.org Genetic assays for translation initiation fidelity have been used in hmt1 loss-of-function mutants in vivo to determine how Hmt1 affects translation start codon recognition. biorxiv.org These assays revealed that fidelity of start codon recognition is increased in these mutants. biorxiv.org In vivo studies have also investigated the requirement of Hmt1-based arginine methylation for the localization and function of proteins like Scd6. nih.govplos.org

Detailed findings from in vivo functional assays include:

Identification of 11 distinct proteins, including Gar1p, Nop1p, and Nsr1p, as substrates for Hmt1 methyltransferase using an in vivo methylation assay. nih.govnih.gov

Observation that the nucleolar localization of Gar1p, Nop1p, and Nsr1p was independent of arginine methylation, while methylation was required for the export of nuclear RNA-binding proteins like Npl3p, Hrp1p, and Nab2p. nih.govnih.gov

Demonstration in C. elegans that the N-terminal extension of HMT-1 is essential for its oligomerization and cadmium detoxification function. plos.orgdoaj.org

Finding that the fidelity of translation start codon recognition is increased in hmt1 loss-of-function mutants in S. cerevisiae. biorxiv.org

Evidence that Hmt1-based arginine methylation is required for the localization and function of Scd6. nih.govplos.org

Comparative Genomics and Evolutionary Conservation

Orthologs and Homologs of HMT1 Protein in Eukaryotes (e.g., Mammalian PRMT1)

HMT1 from Saccharomyces cerevisiae serves as the functional homolog of mammalian PRMT1, representing the major type I protein arginine methyltransferase in budding yeast. life-science-alliance.orglife-science-alliance.orgnih.gov This evolutionary relationship highlights the conserved significance of type I arginine methylation across eukaryotes. HMT1 is conserved across various model eukaryotes, including Arabidopsis thaliana, Drosophila melanogaster, and Caenorhabditis elegans. nih.gov In mammals, PRMT1 is the predominant arginine methyltransferase and is involved in essential functions such as genome integrity, cell proliferation, and response to DNA damage. nih.gov

While HMT1 is the sole known type I PRMT in budding yeast, mammalian systems possess multiple PRMTs. life-science-alliance.orglife-science-alliance.org Human PRMT1 is orthologous to yeast HMT1, as well as PRMT8. nih.gov The high degree of conservation between yeast HMT1 and human PRMT1 suggests that findings related to HMT1 in yeast may have implications for studies in higher eukaryotes. nih.gov

Conservation of Catalytic Activity and Substrate Specificity across Species

HMT1 is a type I arginine methyltransferase that catalyzes the formation of monomethylarginine and asymmetric dimethylarginine. life-science-alliance.orglife-science-alliance.orgplos.orgbiorxiv.org This catalytic activity is critical for its biological functions. biorxiv.orgnih.govnih.gov PRMT1, the mammalian ortholog, also functions as a type I PRMT, catalyzing the formation of monomethyl and asymmetric dimethylarginine in protein substrates. researchgate.net PRMT1 is responsible for the majority of cellular arginine methylation activity in mammals. origene.com

The substrate specificity of HMT1 and its orthologs is a key aspect of their function. HMT1 preferentially methylates arginine residues within specific sequence contexts, such as RXR/RG/RGG motifs. researchgate.net While HMT1 has been shown to methylate a variety of substrates in yeast, including histones, mRNA export factors, and ribosomal proteins, the number of identified in vivo substrates in yeast (around 40) contrasts with the hundreds of substrates identified for mammalian PRMT1 through proteomic profiling. nih.govnih.govnih.govresearchgate.netuniprot.org This difference may reflect variations in the complexity of the methylome or the extent of research conducted in different organisms.

Despite potential differences in the total number of substrates, there is evidence of conserved substrate methylation. For example, mammalian PRMT1 is capable of methylating RPC32β, a human homolog of the yeast RNA polymerase III subunit Rpc31, which is a substrate of HMT1. life-science-alliance.orglife-science-alliance.org This suggests that while the full spectrum of substrates may vary, the methylation of certain key proteins or protein families by HMT1 orthologs is conserved.

HMT1's catalytic domain, like all PRMTs, contains a core methyltransferase fold, although it belongs to the 7βS family. pnas.org The recognition of substrates by many protein methyltransferases, including those in the 7βS family, often involves a structural context, which can limit their ability to target numerous proteins. pnas.org However, HMT1 is one of the few methyltransferases in yeast known to recognize a linear sequence motif in its substrates. pnas.org

Evolutionary Significance of HMT1-mediated Methylation

The evolutionary conservation of HMT1 and its orthologs underscores the fundamental importance of arginine methylation in eukaryotic biology. HMT1-mediated methylation in yeast has been shown to influence various cellular pathways, including transcription, post-transcription, and translation. plos.orgbiorxiv.org It plays a central role in coordinating complex cellular networks. plos.orgbiorxiv.org

Experimental evolution studies have revealed a general role for HMT1 in noise buffering, which refers to the reduction of cell-to-cell variability in protein abundance. nih.govplos.orgbiorxiv.orgnih.govnih.govplos.org HMT1 methylation activity is critical for this noise buffering, and this function appears to be conserved in evolutionarily distant yeast species like Schizosaccharomyces pombe and Saccharomyces cerevisiae, suggesting its broad evolutionary significance. biorxiv.orgnih.govnih.govplos.org HMT1 functions as an environmental sensor, adjusting noise levels in response to environmental cues. plos.orgbiorxiv.orgnih.govnih.govplos.org This ability to regulate cellular heterogeneity may provide evolutionary benefits, particularly in fluctuating environments, by enhancing population survival. plos.orgbiorxiv.orgnih.govnih.govplos.org

In multicellular organisms, methylation-regulated noise buffering may influence developmental plasticity. biorxiv.orgnih.gov The essential nature of PRMT1 in mammals, where its knockout is embryonic lethal, further highlights the critical and conserved roles of this protein family in development and fundamental cellular processes. nih.gov The dysregulation of PRMT1 is also associated with various human diseases, including cardiovascular disease and cancer, emphasizing its importance for maintaining cellular health and proper function in higher eukaryotes. nih.gov

Q & A

Q. What is the primary enzymatic function of HMT1, and how is it experimentally validated?

HMT1 (PRMT1 homolog in yeast) is a type I protein arginine methyltransferase that catalyzes asymmetric dimethylation of arginine residues, primarily in RGG motifs of RNA-binding proteins. Methodological validation involves:

  • Knockout strains : Comparing methylation levels in wild-type vs. hmt1Δ yeast using anti-methylarginine antibodies (e.g., MMA-specific antibodies) .
  • Substrate specificity assays : Using recombinant proteins with RGG motifs in in vitro methylation reactions with purified HMT1 and radiolabeled SAM (S-adenosyl methionine) .
  • Phenotypic rescue : Restoring methylation-dependent phenotypes (e.g., translation inhibition) in hmt1Δ strains via exogenous HMT1 expression .

Q. How can researchers detect HMT1 activity in cellular models?

Key approaches include:

  • Western blotting : Using methylation-specific antibodies (e.g., anti-asymmetric dimethylarginine) on lysates from wild-type vs. hmt1Δ strains .
  • Immunoprecipitation (IP) : Pulling down HMT1-interacting proteins (e.g., Nsr1, Scd6) and analyzing methylation status via mass spectrometry .
  • Fluorescent reporters : Monitoring GAr (glycine-arginine repeat)-mediated translation inhibition in yeast strains with/without functional HMT1 .

Q. What model organisms are optimal for studying HMT1, and why?

  • Saccharomyces cerevisiae : Widely used due to well-characterized HMT1 orthologs, genetic tractability, and conserved methylation pathways. Phenotypic assays (e.g., colony colorimetry for GAr-mediated effects) are robust .
  • Arabidopsis thaliana : For plant-specific homologs (e.g., AtHMT1), studying selenium/sulfur metabolism via phylogenetic alignment and heterologous expression in yeast .

Advanced Research Questions

Q. How do contradictory findings about HMT1’s role in RNA-protein interactions arise, and how can they be resolved?

Discrepancies often stem from:

  • Partial methylation in knockout models : hmt1Δ strains retain residual methylation due to other PRMTs, requiring combinatorial knockouts (e.g., hmt1Δ + hmt2Δ) for full loss-of-function analysis .
  • Context-dependent effects : Methylation may enhance or inhibit RNA binding depending on protein partners (e.g., Nsr1 vs. Scd6). Resolve via:
  • RNA pull-down assays : Comparing binding efficiency of methylated vs. non-methylated proteins to G4-quadruplex RNA .
  • Structural modeling : Predicting methylation-induced conformational changes using tools like AlphaFold .

Q. What experimental strategies address HMT1’s pleiotropic roles in transcription, translation, and noise buffering?

  • Network analysis : Leveraging yeast interactome databases to identify HMT1 hub interactions (e.g., heat shock proteins, RNA helicases) .
  • Single-cell noise assays : Quantifying expression variability in hmt1Δ vs. wild-type strains using fluorescent reporters (e.g., GAr-Ade2 system) .
  • Chemical inhibition : Testing type I PRMT inhibitors (e.g., AMI-1) in human cell lines to dissect conserved vs. species-specific functions .

Q. How can evolutionary conservation of HMT1 homologs inform functional studies?

  • Phylogenetic alignment : Align sequences (e.g., AetHMT1 from cereals, AtHMT1 from Arabidopsis) to identify conserved domains (e.g., zinc-binding motifs) .
  • Cross-species complementation : Expressing plant HMT1 homologs in yeast hmt1Δ strains to test functional rescue of methylation-dependent phenotypes .
  • Divergence mapping : Identify species-specific adaptations (e.g., selenium methylation in plants) via codon-optimized heterologous expression .

Methodological Best Practices

Q. How should researchers design controls for HMT1-related experiments?

  • Positive controls : Include known methylated substrates (e.g., Nsr1, Scd6) in methylation assays .
  • Negative controls : Use hmt1Δ strains or catalytically dead HMT1 mutants (e.g., E153Q substitution) .
  • Batch consistency : For peptide substrates, request peptide content analysis and TFA removal (<1%) to minimize variability .

Q. What ethical considerations apply to HMT1 research involving human-derived materials?

  • Informed consent : Mandatory for studies using human cell lines or tissues, with explicit disclosure of methylation’s role in disease pathways (e.g., cancer) .
  • Data anonymization : Remove identifiers from datasets involving patient-derived samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.